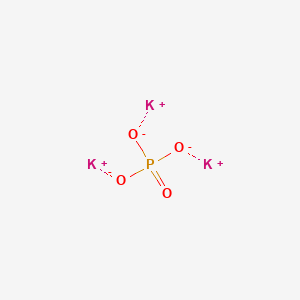

Tripotassium;phosphate

Descripción general

Descripción

Es un sólido cristalino incoloro que es altamente soluble en agua y ligeramente soluble en etanol . El fosfato monopotásico es ampliamente utilizado en diversas industrias, incluyendo la agricultura, los alimentos y los productos farmacéuticos, debido a sus propiedades como fuente de fósforo y potasio .

Métodos De Preparación

El fosfato monopotásico se puede sintetizar mediante varios métodos. Un método común de laboratorio implica la reacción del hidróxido de potasio con el ácido fosfórico . La reacción es la siguiente:

KOH+H₃PO₄→KH₂PO₄+H₂O

En entornos industriales, el fosfato monopotásico se produce típicamente añadiendo una solución acuosa de hidróxido de potasio al ácido fosfórico . La mezcla de reacción se enfría entonces para precipitar cristales de fosfato monopotásico, que posteriormente se homogeneizan y se secan por aspersión .

Análisis De Reacciones Químicas

El fosfato monopotásico experimenta diversas reacciones químicas, entre ellas:

- Disolución en agua: Cuando se disuelve en agua, forma ácido fosfórico e hidróxido de potasio .

KH₂PO₄+H₂O→H₃PO₄+KOH

Reacción con bases: Reacciona con bases como el hidróxido de sodio para formar fosfato disódico, agua e hidróxido de potasio .KH₂PO₄+NaOH→Na₂HPO₄+H₂O+KOH

Aplicaciones Científicas De Investigación

Food and Beverage Industry

Stabilizer and Emulsifier

TKP is commonly used in dairy products such as ice cream, yogurt, and cheese. It acts as a stabilizer, preventing crystallization and separation, thereby enhancing creaminess and shelf life . Additionally, TKP serves as an emulsifier in processed foods, ensuring uniform distribution of ingredients.

pH Regulator

The alkaline nature of TKP makes it an effective pH regulator in beverages. It helps maintain desired acidity levels, stabilizing flavors in products like soft drinks and fruit juices . This property is crucial for ensuring consistent taste profiles.

Nutritional Additive

TKP is recognized for its nutritional benefits, particularly as a source of potassium and phosphorus. These nutrients are essential for maintaining human health, contributing to various physiological functions .

Agriculture

Fertilizer Component

In agriculture, TKP is valued for its role as a nutrient source. It provides potassium and phosphorus, which are vital for plant growth and development. These nutrients enhance root development, flower formation, and overall plant resilience against stressors .

Sustainable Practices

The use of TKP aligns with sustainable agricultural practices by optimizing nutrient uptake and reducing the need for excessive fertilizers. This not only promotes efficient resource utilization but also minimizes environmental impact .

Industrial Applications

Water Treatment

TKP plays a significant role in water treatment processes by softening water through binding with hardness ions like calcium and magnesium. This action prevents scale formation in pipelines and appliances, improving overall water quality .

Cleaning Agents

In cleaning formulations, TKP stabilizes products while enhancing their effectiveness by aiding in soil suspension and removal. Its properties make it an asset in detergents and other cleaning agents .

Metal Treatment

TKP is utilized in metal treatment applications to prevent rust and corrosion. Its hygroscopic nature allows it to form protective barriers on metal surfaces, shielding them from moisture-induced degradation .

Emerging Technologies

Pharmaceuticals and Biotechnology

Research is ongoing into the potential applications of TKP in pharmaceuticals and biotechnology. Modified versions of TKP are being developed for controlled-release fertilizers and nutrient delivery systems . This innovation could lead to more efficient agricultural practices and enhanced drug formulations.

Advanced Materials

The properties of TKP may also find applications in the development of advanced materials such as ceramics and coatings. These materials can benefit from TKP's stabilizing effects, potentially leading to improved performance and durability .

Case Study 1: Nutritional Enhancement in Dairy Products

A study demonstrated that incorporating TKP into yogurt formulations significantly improved texture and shelf stability compared to control samples without TKP. The results indicated enhanced consumer acceptance due to improved creaminess.

Case Study 2: Sustainable Crop Production

Research conducted on the use of TKP in fertilizers showed that crops treated with TKP exhibited increased resilience to drought conditions compared to those treated with conventional fertilizers. This highlights TKP's potential role in sustainable agriculture practices.

Mecanismo De Acción

El fosfato monopotásico ejerce sus efectos principalmente a través de su función como fuente de fósforo y potasio. En las plantas, mejora el crecimiento de las raíces, la absorción de nutrientes y la producción de flores al proporcionar nutrientes esenciales . En las aplicaciones médicas, ayuda a mantener el equilibrio electrolítico y apoya diversas funciones fisiológicas . La capacidad tampón del compuesto también lo hace valioso para mantener los niveles de pH en diversos sistemas químicos y biológicos .

Comparación Con Compuestos Similares

El fosfato monopotásico se compara a menudo con otros compuestos de fosfato, como:

Fosfato dipotásico (K₂HPO₄): Este compuesto tiene dos iones potasio y se utiliza de forma similar como fertilizante y agente tampón.

Fosfato tripotásico (K₃PO₄): Este compuesto contiene tres iones potasio y se utiliza en aplicaciones industriales por sus fuertes propiedades alcalinas.

Fosfato monosódico (NaH₂PO₄): Este compuesto se utiliza en las industrias alimentaria y farmacéutica como agente tampón.

Fosfato monoamónico (NH₄H₂PO₄): Este compuesto se utiliza comúnmente como fertilizante y retardante de fuego.

El fosfato monopotásico es único debido a su composición equilibrada de potasio y fósforo, lo que lo hace muy eficaz tanto en aplicaciones agrícolas como industriales .

Actividad Biológica

Tripotassium phosphate (TPP), a water-soluble salt with the formula K₃PO₄, is primarily used in food processing, agriculture, and various industrial applications. Its biological activity has garnered attention due to its potential antimicrobial properties, effects on cellular membranes, and implications for health. This article explores the biological activity of tripotassium phosphate based on diverse research findings.

Antimicrobial Properties

Microbicidal Activity Against Pathogens

Research indicates that TPP exhibits significant antimicrobial activity, particularly against gram-negative bacteria. A study evaluated the effects of TPP solutions combined with fatty acids (lauric and myristic acids) against various microorganisms associated with processed poultry, including Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, Pseudomonas aeruginosa, Salmonella Typhimurium, and Staphylococcus aureus. The results demonstrated that TPP solutions were highly bactericidal, effectively reducing viable counts of these pathogens in vitro. Notably, mixtures of TPP and fatty acids showed enhanced microbicidal activity against both gram-negative and gram-positive bacteria as well as yeasts like Candida ernobii and Yarrowia lipolytica .

Mechanism of Action

The mechanism underlying the antimicrobial efficacy of TPP appears to be linked to its high pH levels. TPP solutions can disrupt bacterial cell membranes, leading to loss of viability. For instance, exposure to alkaline conditions caused by TPP treatment resulted in significant membrane permeabilization in Salmonella Enteritidis, evidenced by increased uptake of membrane-impermeant dyes . This disruption facilitates the release of intracellular contents, contributing to cell death.

Health Implications

Gastrointestinal Effects

While TPP has beneficial applications, excessive intake of inorganic phosphates, including tripotassium phosphate, has been associated with adverse health outcomes. Studies suggest that high phosphate levels may exacerbate gastrointestinal inflammation, potentially aggravating conditions such as ulcerative colitis and Crohn's disease . Furthermore, elevated serum phosphate levels have been linked to cardiovascular issues, including increased risk of heart disease due to arterial calcification .

Cancer Risks

Emerging research highlights a potential association between high phosphate intake and increased cancer risk. Some studies suggest that elevated levels of inorganic phosphates may be linked to various cancers, including thyroid and pancreatic cancer . This necessitates caution regarding dietary sources of tripotassium phosphate.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of tripotassium phosphate:

Case Studies

Several case studies further illustrate the effects of tripotassium phosphate:

- Case Study 1: In a poultry processing study, washing chicken skin with TPP and fatty acid mixtures led to a significant reduction in bacterial populations, demonstrating its practical application as a microbicide in food safety.

- Case Study 2: A clinical observation noted that patients consuming diets high in inorganic phosphates exhibited worsening symptoms related to inflammatory bowel diseases, emphasizing the need for dietary regulation.

Propiedades

Key on ui mechanism of action |

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |

|---|---|

Número CAS |

16068-46-5 |

Fórmula molecular |

H3KO4P |

Peso molecular |

137.094 g/mol |

Nombre IUPAC |

potassium;dihydrogen phosphate |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clave InChI |

PJNZPQUBCPKICU-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] |

SMILES canónico |

OP(=O)(O)O.[K] |

Color/Form |

Colorless crystals or white granular powder White tetragonal crystals |

Densidad |

2.34 g/cu cm 2.34 g/cm³ |

melting_point |

253 °C |

Key on ui other cas no. |

14887-42-4 7778-53-2 |

Descripción física |

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

66923-00-0 |

Solubilidad |

Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |

Sinónimos |

dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.